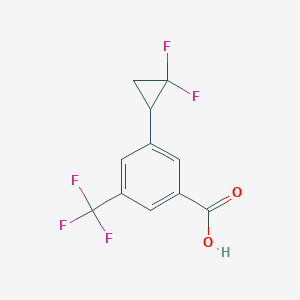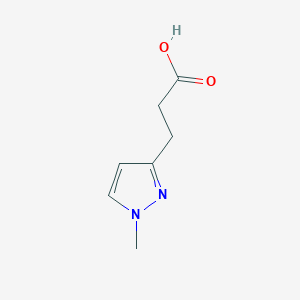
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of “3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid” is not well-documented in the available literature. Therefore, a detailed synthesis analysis cannot be provided at this time .Chemical Reactions Analysis
There is insufficient information available to provide a detailed analysis of the chemical reactions involving "3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid" .Aplicaciones Científicas De Investigación
Self-Assembly and Supramolecular Structures
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid and its derivatives exhibit remarkable properties in self-assembly and the formation of supramolecular structures. Semifluorinated tapered monodendrons, including those derived from benzoic acid compounds, have shown the ability to self-assemble into supramolecular cylindrical or rod-like dendrimers. These dendrimers can form thermotropic hexagonal columnar liquid crystalline phases, which are significantly enhanced by the fluorination of the dodecyl groups of these building blocks (Percec et al., 1996).
Liquid Crystal Phases and Materials
Research into derivatives of benzoic acid, such as 3,4,5‐tris‐(11,11,12,12,13,13,14,14,15,15,16,16,16‐tridecafluorohexadecyloxy)benzoic acid, has led to the discovery of new mesogens capable of forming thermotropic cubic phases. These compounds display a sequence of isotropic, cubic, and hexagonal columnar phases, providing valuable insights into the development of novel liquid crystalline materials (Zhou, Narayanan, & Li, 2007).
Polymer Synthesis and Characteristics
In the field of polymer science, benzoic acid derivatives are used to synthesize various polymers with unique properties. For instance, certain benzoic acid-based compounds have been utilized to create polymers and monodendrons that self-assemble into supramolecular columns, forming columnar hexagonal liquid crystalline phases. These studies provide insights into the control of external diameter, internal structure, and stability of these supramolecular structures (Percec et al., 1998).
Applications in Organic Chemistry
Derivatives of benzoic acid are also significant in organic chemistry. They have been used in the alkylation of benzene with various cyclic ethers, catalyzed by superacidic trifluoromethanesulfonic acid (TFSA). This method has been instrumental in producing phenyl-substituted compounds and bicyclic compounds, showcasing the diverse reactivity and product formation in such reactions (Molnár et al., 2003).
Medicinal Chemistry and Drug Development
In medicinal chemistry, trifluoromethyl groups, which are structurally related to 3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid, are widely employed to enhance the metabolic stability, lipophilicity, and dipole moments of drug-like molecules. This highlights the significance of such compounds in the development of pharmaceuticals and agrochemicals (Khan, Buba, & Goossen, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O2/c12-10(13)4-8(10)5-1-6(9(17)18)3-7(2-5)11(14,15)16/h1-3,8H,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLNIOSGNPSJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2931593.png)
methanone](/img/structure/B2931594.png)



![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)

![2-Aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2931607.png)




![(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931614.png)
